Z-Gly-pro-betana

Description

Significance of Peptidic Scaffolds in Biological Systems and Research

Peptidic scaffolds are molecules that utilize a peptide framework as a structural base. In biological systems, peptides play a vast array of roles, from hormonal signaling to enzymatic catalysis. In research, synthetic peptidic scaffolds are designed to mimic these natural peptides, allowing scientists to probe biological processes with high specificity. nih.govmdpi.com These scaffolds can be tailored to interact with specific enzymes or receptors, making them invaluable for studying cellular signaling pathways, enzyme kinetics, and for the development of new therapeutic agents. nih.govmdpi.com The inherent biocompatibility and the ability to incorporate specific signaling epitopes make peptide-based materials highly promising for applications in regenerative medicine and tissue engineering. nih.govplos.org

Peptide-based hydrogels, for instance, can mimic the native extracellular matrix, providing a suitable environment for cell culture and tissue regeneration. nih.gov The versatility of peptidic scaffolds allows for their modification to display a wide variety of biologically relevant signals, enhancing their therapeutic function. nih.gov Furthermore, compared to larger protein molecules, smaller peptide-based scaffolds are often easier and more cost-effective to produce and can be more resistant to environmental conditions. mdpi.com

Overview of Z-Gly-Pro Derivatives as Research Probes

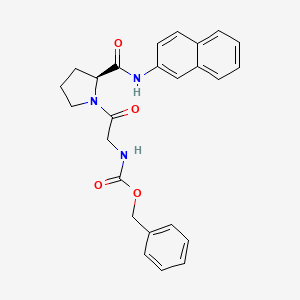

Z-Gly-Pro derivatives are a class of synthetic peptides that share a common structural motif: a glycine-proline dipeptide core with a benzyloxycarbonyl (Z) group protecting the N-terminus. This Z-group enhances the stability of the molecule. These derivatives are frequently employed as substrates for a class of enzymes known as post-proline cleaving enzymes (PPCEs), which includes prolyl endopeptidase (PEP). preprints.orgmdpi.com

The "betana" in Z-Gly-Pro-betana refers to a β-naphthylamide group attached to the C-terminus of the proline residue. chemimpex.com This β-naphthylamide moiety is crucial for its function as a research probe. When the peptide bond between the proline and the β-naphthylamide is cleaved by an enzyme like PEP, the released β-naphthylamine is fluorescent, allowing for the sensitive detection and quantification of enzyme activity. mdpi.comnih.gov Other common derivatives include Z-Gly-Pro-pNA (using p-nitroanilide as the chromogenic group) and Z-Gly-Pro-AMC (using 7-amido-4-methylcoumarin as the fluorogenic group). toyobousa.commdpi.com

Scope of Academic Inquiry for this compound and Related Structures

The primary application of this compound and its analogs in academic research is the measurement of prolyl endopeptidase activity in various biological samples. chemimpex.comnih.gov This has significant implications in several areas of study. For example, PEP activity has been correlated with the prognosis of colorectal cancer, and Z-Gly-Pro-β-naphthylamide has been used as the substrate in fluorimetric assays to determine this activity in tissue and plasma samples. nih.gov

Furthermore, these compounds are instrumental in the screening and characterization of enzyme inhibitors, a critical step in drug discovery. chemimpex.com By using this compound as a substrate, researchers can assess the potency and mechanism of action of potential drug candidates that target prolyl endopeptidases. These enzymes are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. chemimpex.com The study of these derivatives also extends to understanding the substrate specificity and kinetic parameters of different proteases. chemimpex.com

Detailed Research Findings

A notable application of this compound is in the study of prolyl endopeptidase (PEP) activity in the context of cancer research. A study investigating the correlation between PEP activity and colorectal cancer prognosis utilized a fluorimetric assay with Z-Gly-Pro-β-naphthylamide as the substrate. The assay measured the fluorescence of β-naphthylamine released upon enzymatic cleavage by PEP. nih.gov

The components of the assay mixture and the reaction conditions are summarized in the table below:

| Assay Component | Concentration/Amount |

| Sodium phosphate (B84403) buffer (pH 7.4) | 50 mM |

| DL-dithiothreitol | 2 mM |

| Bovine serum albumin | 0.15 mg/ml |

| Z-Gly-Pro-β-naphthylamide | 0.125 mM |

| Tissue or plasma sample | 50 µL |

| Total Volume | 2 ml |

| Table 1: Assay components for the fluorimetric measurement of PEP activity using Z-Gly-Pro-β-naphthylamide. nih.gov |

This research highlights the practical application of this compound as a tool to investigate the role of specific enzymes in disease pathology, demonstrating its value in clinical and translational research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[2-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c29-23(16-26-25(31)32-17-18-7-2-1-3-8-18)28-14-6-11-22(28)24(30)27-21-13-12-19-9-4-5-10-20(19)15-21/h1-5,7-10,12-13,15,22H,6,11,14,16-17H2,(H,26,31)(H,27,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMWGYRWDXZYLQ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595107 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-naphthalen-2-yl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67336-99-6 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-naphthalen-2-yl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67336-99-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies of Z Gly Pro Betana Analogues

Functional Group Modifications at the C-terminus: Reporter Group Integration

Once Z-Gly-Pro-OH has been synthesized and purified, its C-terminal carboxylic acid can be modified to attach reporter groups. This derivatization is key to creating substrates for enzyme activity assays, where cleavage of the peptide bond releases a detectable molecule.

Z-Gly-Pro-pNA (N-[(phenylmethoxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide) is a widely used chromogenic substrate for enzymes like prolyl endopeptidase. caymanchem.comtoyobo-global.com The synthesis involves forming an amide bond between the carboxyl group of Z-Gly-Pro-OH and the amino group of p-nitroaniline (pNA).

This reaction is typically carried out in the solution phase using standard peptide coupling chemistry. The carboxyl group of Z-Gly-Pro-OH is activated, often with a reagent like DCC or HBTU, and then reacted with p-nitroaniline. Upon enzymatic cleavage between the proline and pNA, the colorless substrate releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. caymanchem.comtoyobo-global.comresearchgate.net

Properties of Z-Gly-Pro-pNA:

| Property | Value |

|---|---|

| CAS Number | 65022-15-3 caymanchem.com |

| Molecular Formula | C₂₁H₂₂N₄O₆ caymanchem.com |

| Molecular Weight | 426.4 g/mol caymanchem.com |

| Appearance | Solid caymanchem.com |

| Detection Wavelength | ~405 nm caymanchem.com |

For assays requiring higher sensitivity, fluorogenic substrates are employed. Z-Gly-Pro-AMC is a fluorogenic substrate where the Z-Gly-Pro dipeptide is attached to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). medchemexpress.comglpbio.com Similar to the synthesis of the chromogenic substrate, this involves an amide bond formation between Z-Gly-Pro-OH and the amino group of AMC in a solution-phase coupling reaction.

The intact Z-Gly-Pro-AMC molecule is non-fluorescent. However, enzymatic hydrolysis by enzymes such as prolyl endopeptidase cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin. medchemexpress.comglpbio.com The resulting fluorescence can be measured with high sensitivity using a fluorometer, typically with an excitation wavelength (λex) of around 380 nm and an emission wavelength (λem) of approximately 465 nm. medchemexpress.comglpbio.com

Properties of Z-Gly-Pro-AMC:

| Property | Value |

|---|---|

| CAS Number | 68542-93-8 cymitquimica.com |

| Molecular Formula | C₂₅H₂₅N₃O₆ cymitquimica.com |

| Molecular Weight | 463.48 g/mol cymitquimica.com |

| Appearance | White Powder cymitquimica.com |

| Excitation Wavelength | ~380 nm medchemexpress.comglpbio.com |

| Emission Wavelength | ~465 nm medchemexpress.comglpbio.com |

Mentioned Chemical Compounds

| Abbreviation / Common Name | Full Chemical Name |

| Z-Gly-Pro-OH | N-Carbobenzoxy-glycyl-L-proline |

| Z-Gly-Pro-pNA | N-[(phenylmethoxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide |

| Z-Gly-Pro-AMC | N-Carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc-Pro-OH | N-(9-Fluorenylmethoxycarbonyl)-L-proline |

| Z-Gly-OH | N-Carbobenzoxy-glycine |

| pNA | p-nitroaniline |

| AMC | 7-Amino-4-methylcoumarin |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Z / Cbz | Benzyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| tBu | tert-Butyl |

| Trt | Trityl |

| TFA | Trifluoroacetic acid |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| DCM | Dichloromethane |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| DIEA | N,N-Diisopropylethylamine |

| TIS | Triisopropylsilane |

Synthesis of Naphthylamide Derivatives (e.g., Z-Gly-Pro-βNA, Z-Gly-Pro-Arg-4MβNA)

The synthesis of naphthylamide derivatives of Z-Gly-Pro follows a logical progression involving the initial preparation of the protected dipeptide, Z-Gly-Pro, followed by its coupling with the respective naphthylamine derivative.

Synthesis of Z-Gly-Pro-βNA:

The synthesis of Z-Gly-Pro-β-naphthylamide (Z-Gly-Pro-βNA) is typically achieved through a solution-phase approach. The initial step involves the coupling of N-benzyloxycarbonyl-glycine (Z-Gly) with L-proline to form the dipeptide Z-Gly-Pro. This reaction is often facilitated by the use of coupling reagents that activate the carboxylic acid group of Z-Gly, making it susceptible to nucleophilic attack by the amino group of L-proline.

Once the Z-Gly-Pro dipeptide is synthesized and purified, the subsequent and final step is the coupling of its free carboxyl group with β-naphthylamine. This amidation reaction is a critical step and is generally carried out in an inert organic solvent such as dimethylformamide (DMF). To facilitate the formation of the amide bond, a variety of coupling reagents can be employed. Common choices include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives help to minimize side reactions and improve the efficiency of the coupling process.

The reaction proceeds by the activation of the carboxyl group of Z-Gly-Pro by the coupling reagent, forming a highly reactive intermediate. This intermediate is then readily attacked by the amino group of β-naphthylamine, leading to the formation of the desired Z-Gly-Pro-βNA product and a byproduct (e.g., dicyclohexylurea if DCC is used). The final product is then purified from the reaction mixture using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Synthesis of Z-Gly-Pro-Arg-4MβNA:

The synthesis of the more complex tripeptide derivative, Z-Gly-Pro-Arg-4-methoxy-β-naphthylamide (Z-Gly-Pro-Arg-4MβNA), follows a similar strategic approach, typically involving a stepwise elongation of the peptide chain. This can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) methodologies.

In a likely synthetic route, the synthesis would commence with the coupling of a suitably protected arginine derivative to the 4-methoxy-β-naphthylamine. The arginine side chain (guanidinium group) and its α-amino group would need to be protected with appropriate protecting groups to prevent unwanted side reactions. Following this initial coupling and subsequent deprotection of the α-amino group, the resulting Arg-4MβNA would be coupled with a protected proline derivative. Finally, after another deprotection step, Z-glycine would be coupled to the N-terminus of the Pro-Arg-4MβNA dipeptide derivative to yield the final product.

Throughout the synthesis, careful selection of protecting groups is crucial to ensure that they can be selectively removed at each step without affecting other parts of the molecule. After the final coupling step, all remaining protecting groups are removed, and the crude product is subjected to purification, typically by high-performance liquid chromatography (HPLC), to isolate the pure Z-Gly-Pro-Arg-4MβNA.

Table 1: Key Reagents in the Synthesis of Naphthylamide Derivatives

| Reagent/Component | Function |

| Z-Glycine | N-terminally protected amino acid |

| L-Proline | Amino acid |

| β-Naphthylamine | Aromatic amine for derivatization |

| 4-Methoxy-β-naphthylamine | Substituted aromatic amine |

| Protected Arginine | Amino acid with protected side chain |

| DCC, DIC | Coupling reagents (carbodiimides) |

| HOBt, NHS | Coupling additives |

| Dimethylformamide (DMF) | Organic solvent |

Structural Elucidation and Purity Assessment Methods for Synthetic Products

Following the synthesis of Z-Gly-Pro-betana analogues, a rigorous process of structural elucidation and purity assessment is essential to confirm the identity and quality of the final product. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method used to assess the purity of synthetic peptides and their derivatives. This technique separates the target compound from impurities based on differences in their hydrophobicity. The sample is injected onto a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA). The retention time of the main peak is characteristic of the product, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Ultra-high-performance liquid chromatography (UPLC) is a more advanced version of HPLC that utilizes smaller particle sizes in the stationary phase and higher pressures. This results in improved resolution, faster analysis times, and greater sensitivity, allowing for a more accurate determination of purity and the detection of even minor impurities.

Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly coupled with HPLC or UPLC (LC-MS or UPLC-MS). This technique involves introducing the sample into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured, providing a precise determination of the molecular mass of the compound. This experimental value is then compared to the theoretical molecular weight of the target molecule to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the chemical structure of the synthesized molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum can be used to confirm the presence of the expected functional groups and the connectivity of the atoms within the molecule. This powerful technique is crucial for the unambiguous structural elucidation of the final product and can also help in identifying any structural isomers or impurities.

Amino Acid Analysis:

For peptide-based molecules, amino acid analysis can be performed to confirm the correct amino acid composition and to quantify the peptide content. This involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified, typically by chromatography. This analysis verifies that the correct amino acids are present in the expected ratios.

Table 2: Analytical Methods for Characterization and Purity Assessment

| Analytical Method | Information Provided |

| RP-HPLC/UPLC | Purity assessment, separation of components |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| NMR Spectroscopy | Structural elucidation, confirmation of chemical bonds |

| Amino Acid Analysis | Amino acid composition and quantification |

By employing this suite of analytical methods, researchers can confidently verify the successful synthesis, structural integrity, and purity of this compound analogues, ensuring their suitability for use in subsequent research applications.

Enzymatic Interactions and Substrate Specificity of Z Gly Pro Betana Derivatives

Characterization as Substrates for Prolyl Endopeptidases (PEP)

Prolyl endopeptidases (PEP), also known as prolyl oligopeptidases, are a class of serine proteases that cleave peptide bonds on the carboxyl side of proline residues within small peptides. nih.govportlandpress.com The synthetic substrates Z-Gly-Pro-pNA and Z-Gly-Pro-AMC are widely used to characterize the activity of these enzymes. dtu.dkaatbio.com

Hydrolysis of Z-Gly-Pro-pNA by PEP

Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) is a chromogenic substrate used to measure the activity of prolyl endopeptidases. caymanchem.com The enzymatic cleavage of the bond between the proline residue and the p-nitroaniline (pNA) group releases pNA, a yellow-colored compound that can be quantified spectrophotometrically at 410 nm. caymanchem.com

The utility of Z-Gly-Pro-pNA has been demonstrated in the characterization of PEP from various sources. For instance, a prolyl endopeptidase from Sphaerobacter thermophiles showed optimal activity at pH 6.6 and 63°C using this substrate. dtu.dk Similarly, a prolyl oligopeptidase from Treponema denticola was also shown to hydrolyze Z-Gly-Pro-pNA, with optimal activity at pH 6.5. nih.gov However, a significant challenge with Z-Gly-Pro-pNA is its poor solubility in aqueous solutions, often requiring the use of co-solvents like dioxane, which can potentially interfere with enzyme kinetics. nih.gov

Hydrolysis of Z-Gly-Pro-AMC by PEP

Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate that offers higher sensitivity compared to its chromogenic counterpart. glpbio.com Prolyl endopeptidase hydrolyzes Z-Gly-Pro-AMC, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). aatbio.commedchemexpress.commedchemexpress.com The resulting fluorescence can be measured with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. glpbio.commedchemexpress.com This substrate is particularly useful for detecting low levels of enzyme activity and for high-throughput screening of inhibitors. portlandpress.com

Kinetic Analysis of Enzyme-Substrate Interactions

Kinetic studies using these substrates provide valuable insights into the efficiency and mechanism of prolyl endopeptidases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters determined from these analyses.

For the prolyl endopeptidase from Sphaerobacter thermophiles, kinetic analysis using Z-Gly-Pro-pNA yielded specific Km and Vmax values under optimal conditions. dtu.dk In another study, the inhibition of prolyl oligopeptidase was investigated using Z-Gly-Pro-AMC as the substrate, where kinetic measurements helped in determining the inhibition constants (Ki) and the association (kon) and dissociation (koff) rate constants for various inhibitors. portlandpress.com These kinetic parameters are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency, as well as for designing potent and specific inhibitors. portlandpress.com

**Table 1: Kinetic Parameters for Prolyl Endopeptidase from *Flavobacterium meningosepticum***

| Substrate | Km (M) |

|---|---|

| Z-Gly-Pro-MCA | 2.5 x 10-5 |

| Z-Gly-Pro-2NNap | 1.4 x 10-4 |

Data sourced from a study on proline specific endopeptidase. toyobo.co.jp

Interactions with Fibroblast Activation Protein Alpha (FAPα)

Fibroblast Activation Protein alpha (FAPα), also known as seprase, is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. biolegend.comrndsystems.com It is distinguished from other related enzymes by its unique ability to cleave substrates with an N-terminal blocked Gly-Pro dipeptide. thno.org

Specificity of Z-Gly-Pro-AMC Cleavage by FAPα

Z-Gly-Pro-AMC is a specific substrate for FAPα, which cleaves the peptide bond after the proline residue to release the fluorescent AMC molecule. glpbio.combiolegend.comrndsystems.com This specificity allows for the measurement of FAPα activity in various biological samples. researchgate.net The endopeptidase activity of FAPα is responsible for this cleavage, and this activity is a key feature that distinguishes it from other dipeptidyl peptidases like DPPIV, which are unable to cleave N-terminally blocked substrates like Z-Gly-Pro-AMC. nih.govuantwerpen.be Studies have shown that recombinant human FAPα effectively cleaves Z-Gly-Pro-AMC, and this activity can be inhibited by specific FAPα inhibitors. biolegend.comresearchgate.net

Mechanistic Insights into FAPα Activity

The cleavage of Z-Gly-Pro-AMC by FAPα provides insights into the enzyme's substrate preferences and catalytic mechanism. FAPα exhibits a preference for a Gly-Pro sequence at the N-terminus of its substrates. thno.orgnih.gov The endopeptidase activity of FAPα is crucial for its biological functions, which are thought to include tissue remodeling and degradation of the extracellular matrix. biolegend.comnih.gov The ability of FAPα to cleave gelatin and type I collagen further underscores its role as an endopeptidase. biolegend.com The specific cleavage of Z-Gly-Pro-AMC is a valuable tool for developing FAPα-targeted diagnostic and therapeutic agents, such as prodrugs that are activated specifically at tumor sites where FAPα is overexpressed. thno.orgfrontiersin.org

Table 2: Specific Activity of Recombinant Human FAPα

| Substrate | Specific Activity (pmol/min/µg) | Source |

|---|---|---|

| Z-Gly-Pro-AMC | > 4700 | BioLegend |

| Z-Gly-Pro-AMC | > 1800 | R&D Systems |

Data represents the measured activity of recombinant human FAPα from different suppliers. biolegend.comrndsystems.com

Substrate Activity for Thrombin and Other Proteases

The tripeptide sequence Z-Gly-Pro-Arg has been developed as a substrate for thrombin, modeled after a cleavage site in human fibrinogen. cymitquimica.com The core Z-Gly-Pro motif is also recognized by a range of other proline-specific peptidases. The specificity is largely determined by the amino acid in the P1 position (adjacent to the cleavage site), while the N-terminal benzyloxycarbonyl (Z) group and the Gly-Pro sequence serve as key recognition elements for several enzymes. cymitquimica.comnih.gov

Z-Gly-Pro-Arg-4MβNA is a synthetic fluorogenic substrate designed to measure the activity of the serine protease thrombin. medchemexpress.comabmole.com Upon enzymatic action by thrombin, the peptide bond C-terminal to the arginine residue is hydrolyzed, releasing the fluorescent compound 4-methoxy-2-naphthylamine (B556539) (4MβNA). medchemexpress.com The release of this fluorophore can be monitored to quantify thrombin's enzymatic rate. medchemexpress.com This substrate is effective for visualizing thrombin activity in histochemical applications. medchemexpress.com

Table 1: Kinetic Parameters for the Cleavage of Z-Gly-Pro-Arg Analogues by Thrombin This table presents kinetic data for thrombin using substrates with the same peptide sequence but different reporter groups (pNA and AMC).

| Substrate | k_cat (s⁻¹) | K_m (μM) | Source(s) |

|---|---|---|---|

| Z-Gly-Pro-Arg-pNA | 127 | 4.18 | glpbio.comfishersci.combachem.com |

| Z-Gly-Pro-Arg-AMC | 18.6 | 21.7 | bachem.com |

The Z-Gly-Pro scaffold is not exclusive to thrombin and is recognized by a variety of proteases, particularly those with specificity for proline residues. The enzyme targeted can be modulated by altering the P1 residue and the C-terminal group.

Prolyl Oligopeptidase (POP): Also known as prolyl endopeptidase, POP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. tandfonline.com Synthetic substrates like Z-Gly-Pro-pNA and the fluorogenic Z-Gly-Pro-AMC are effectively hydrolyzed by POP. tandfonline.comglpbio.com

Fibroblast Activation Protein (FAP): FAP is a serine protease with both dipeptidyl peptidase and endopeptidase activity. nih.gov It is unique in that as an endopeptidase, it shows a strong preference for glycine (B1666218) at the P2 position, making Z-Gly-Pro-AMC a specific substrate. nih.govglpbio.comdcu.ie

Dipeptidyl Peptidase IV (DPPIV): DPPIV is another proline-specific serine protease. While its primary substrates are peptides with a P1 proline and an unsubstituted N-terminus, it can also cleave the synthetic substrate Z-Gly-Pro-AMC. nih.govontosight.ai

Cathepsin K and Granzyme A: The thrombin substrate Z-Gly-Pro-Arg-AMC is also cleaved by other proteases. These include the cysteine protease Cathepsin K and the serine protease Granzyme A. bachem.compeptanova.de

Enzyme Inhibition Studies Utilizing Z-Gly-Pro Scaffolds

The substrate sequences identified for proline-specific proteases serve as a foundation for designing potent and selective enzyme inhibitors. By replacing the cleavable C-terminal group with a non-cleavable but reactive "warhead," substrate analogues are converted into inhibitors. tandfonline.comresearchgate.net

The Z-Gly-Pro peptide sequence has been a fruitful scaffold for developing inhibitors targeting post-proline cleaving enzymes. A key strategy involves modifying the C-terminus of the substrate to create an irreversible or tightly-binding reversible inhibitor.

One of the earliest examples is **N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN₂) **, which was synthesized as a highly specific, active-site-directed inhibitor of prolyl oligopeptidase (post-proline cleaving enzyme). nih.gov This compound was shown to completely and irreversibly inactivate the enzyme at micromolar concentrations. nih.gov

More recent inhibitor design strategies focus on creating compounds with improved selectivity and different mechanisms of action. For proline-specific peptidases like FAP and DPPIV, inhibitors are often based on the Gly-Pro sequence. For instance, replacing the C-terminal amide with a boronic acid (e.g., Ac-Gly-boroPro) or a cyanopyrrolidine group creates potent reversible covalent inhibitors. nih.govcapes.gov.br These modifications target the active site serine residue of the enzyme.

Furthermore, research has shown that starting with a substrate analogue inhibitor of one enzyme, such as thrombin, its selectivity can be shifted towards another protease. For example, by removing bulky N-terminal protecting groups and replacing the P2 proline with alanine, the selectivity profile of a thrombin inhibitor can be modulated to potently inhibit matriptase. tandfonline.com

The mechanism of inhibition for Z-Gly-Pro based compounds depends heavily on the chemical nature of the electrophilic "warhead" attached to the peptide scaffold.

Irreversible Inhibition: Z-Gly-Pro-CHN₂ acts as an irreversible inhibitor, forming a stable covalent bond with a residue in the enzyme's active site. nih.gov Its potency is high enough to completely inactivate prolyl oligopeptidase in all tissues of a rat, including the brain, following systemic administration. nih.gov

Slow-Binding Inhibition: Some inhibitors, like the related Z-Pro-prolinal, exhibit slow-binding kinetics. nih.govportlandpress.com This mechanism involves an initial weak binding event followed by a slow conformational change to a more tightly bound enzyme-inhibitor complex (EI*). nih.gov This results in a time-dependent increase in inhibition.

Reversible Covalent Inhibition: Many modern inhibitors based on the Gly-Pro scaffold, such as those containing boronic acids or nitriles, act as reversible covalent inhibitors. capes.gov.brresearchgate.net They form a covalent bond with the catalytic serine, but the reaction is reversible. The potency of these inhibitors can be substantial, with inhibition constants (K_i) often in the low nanomolar range.

Table 2: Potency of Inhibitors Based on the Gly-Pro Scaffold Against Proline-Specific Peptidases

| Inhibitor | Target Enzyme | Inhibition Constant (K_i app) | Source(s) |

|---|---|---|---|

| Ac-Gly-L-boroPro | APCE/FAP | 20.7 nM | capes.gov.br |

| Ac-Gly-L-boroPro | DPPIV | 314 nM | capes.gov.br |

| Ac-Gly-L-boroPro | POP | 23.3 nM | capes.gov.br |

| Z-Pro-prolinal | POP | ~104 μM* | capes.gov.br |

| Z-Gly-Pro-CHN₂ | Prolyl Oligopeptidase | Inactivates at 0.3 μM | nih.gov |

*Value represents concentration at which ~60% inhibition of POP was observed, as reported in a study comparing POP and APCE/FAP activity. capes.gov.br

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| Z-Gly-Pro-Arg-4-methoxy-β-naphthylamide | Z-Gly-Pro-Arg-4MβNA, Z-GPR-MNA |

| Z-Gly-Pro-Arg-p-nitroanilide | Z-Gly-Pro-Arg-pNA, Z-GPR-pNA |

| Z-Gly-Pro-Arg-7-amido-4-methylcoumarin | Z-Gly-Pro-Arg-AMC, Z-GPR-AMC |

| Z-Gly-Pro-p-nitroanilide | Z-Gly-Pro-pNA |

| Z-Gly-Pro-7-amido-4-methylcoumarin | Z-Gly-Pro-AMC |

| N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone | Z-Gly-Pro-CHN₂ |

| N-benzyloxycarbonyl-L-prolyl-L-prolinal | Z-Pro-prolinal |

| Acetyl-Glycyl-L-boroproline | Ac-Gly-L-boroPro |

Mechanistic Investigations of Biological Activity and Cellular Processes

Role of Z-Gly-Pro Peptidic Structures in Proteolysis and Peptide Metabolism

The Z-Gly-Pro sequence is a well-established structural motif recognized by a specific class of enzymes known as prolyl endopeptidases (PEPs) or prolyl oligopeptidases (POPs). tandfonline.comtribioscience.com These enzymes are serine proteases that cleave peptide bonds on the carboxyl side of proline residues within a peptide chain. tandfonline.com The carbobenzoxy (Z) group at the N-terminus protects the peptide from non-specific degradation by other proteases and provides a hydrophobic anchor that can influence substrate binding and specificity. glpbio.comamegroups.org

Derivatives of Z-Gly-Pro are widely used as synthetic substrates to measure the activity of these enzymes in various biological samples. For instance, Z-Gly-Pro-pNA (p-nitroanilide) and Z-Gly-Pro-AMC (7-amido-4-methylcoumarin) are chromogenic and fluorogenic substrates, respectively. caymanchem.commedchemexpress.com Enzymatic cleavage of the Pro-pNA or Pro-AMC bond by a prolyl endopeptidase releases the reporter molecule (pNA or AMC), which can be quantified spectrophotometrically or fluorometrically to determine enzyme activity. glpbio.comcaymanchem.com This makes Z-Gly-Pro structures invaluable tools for studying the kinetics and inhibition of proline-specific peptidases. chemimpex.com

The metabolism of peptides containing the Gly-Pro motif is critical in various physiological processes. For example, collagen, the most abundant protein in mammals, features a repeating Gly-Pro-X sequence. tandfonline.com The breakdown of collagen and other proline-rich proteins is a key step in tissue remodeling, inflammation, and nutrient supply. amegroups.org Some cancer cells, for instance, can utilize extracellular collagen as a source of proline to support metabolism under nutrient-deprived conditions. doctaris.comencyclopedia.pub The study of how enzymes process Z-Gly-Pro substrates helps elucidate the broader mechanisms of peptide metabolism and the regulation of bioactive peptides. annualreviews.org

Impact on Protein-Protein Interactions and Biological Pathways

The interaction of Z-Gly-Pro structures with proline-specific enzymes has significant implications for various biological pathways. Prolyl oligopeptidase (POP), a key target of Z-Gly-Pro substrates, is involved in the metabolism of proline-containing peptide hormones and neuropeptides, thereby influencing signaling pathways related to memory, blood pressure regulation, and inflammation. tandfonline.com For example, POP participates in the processing of angiotensin and is a component of the renin-angiotensin-aldosterone system. tandfonline.com

Furthermore, Fibroblast Activation Protein (FAP), another enzyme that cleaves Z-Gly-Pro substrates, is a cell-surface serine protease with both dipeptidyl peptidase and endopeptidase activity. glpbio.comamegroups.org FAP is highly expressed in the stroma of epithelial cancers and sites of tissue remodeling, such as in wound healing and fibrosis. amegroups.org By interacting with enzymes like FAP, Z-Gly-Pro structures can serve as probes to study these pathological pathways. The ability of FAP to cleave Z-Gly-Pro-AMC is used to measure its activity in plasma and tissue samples, providing insights into its role in cancer progression and other diseases. glpbio.com

The metabolism of betaine (B1666868) (trimethylglycine) itself is linked to crucial metabolic pathways, including one-carbon metabolism and the methionine cycle. mdpi.com Betaine functions as a methyl donor for the remethylation of homocysteine to methionine, a process catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). mdpi.com This pathway is vital for maintaining cellular methylation potential and redox balance. nih.gov While direct studies linking Z-Gly-Pro to betaine pathways are scarce, the proline component is known to be an important amino acid in cancer metabolism, sometimes used for ATP generation. doctaris.com

Explorations in Targeted Therapy Research (e.g., Cancer, Proteolytic Pathways)

The unique structural features of Z-Gly-Pro peptides and their specificity for enzymes overexpressed in disease states make them valuable scaffolds in targeted therapy research. chemimpex.com Proline-specific proteases like FAP and POP are considered therapeutic targets due to their roles in cancer, fibrosis, and inflammatory disorders. amegroups.orgontosight.ai Z-Gly-Pro based molecules can be designed as inhibitors or as components of prodrugs.

In cancer research, the high expression of FAP in the tumor microenvironment and its limited presence in healthy tissues make it an attractive target. amegroups.org Prodrugs can be designed where a cytotoxic agent is linked to a Z-Gly-Pro motif. The prodrug remains inactive until it reaches the tumor site, where FAP cleaves the peptide, releasing the active drug specifically at the target location. glpbio.com This strategy aims to increase the therapeutic efficacy while minimizing systemic toxicity. Derivatives like Z-Gly-Pro-βNA are explored as lead compounds for designing novel therapeutics that target specific proteolytic pathways. chemimpex.com

Betaine and its derivatives have also been investigated for their therapeutic potential in cancer treatment. nih.gov Betaine can influence DNA methylation and regulate oxidative stress and inflammation, all of which are critical in cancer progression. nih.gov Some studies suggest that increased consumption of betaine may be associated with reduced cancer mortality. nih.gov The convergence of proline metabolism in cancer and the therapeutic interest in betaine suggests that hybrid structures could be a future area of exploration. doctaris.comnih.gov

Implications for Enzymology and Enzyme Engineering

Z-Gly-Pro and its derivatives are fundamental tools in enzymology for characterizing proline-specific proteases. chemimpex.comchemimpex.com They allow for detailed kinetic studies, determination of pH optima, and assessment of enzyme stability. researchgate.net For example, comparative studies using Z-Gly-Pro-Leu-Gly as a substrate have helped differentiate the enzymatic properties of post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase, revealing differences in their molecular weight, thermostability, and response to inhibitors. researchgate.net

These substrates are also crucial in enzyme engineering. Researchers can use Z-Gly-Pro based assays to screen for mutated enzymes with improved properties, such as enhanced thermal stability, altered substrate specificity, or resistance to inhibitors. researchgate.net For instance, protein engineering has been used to improve the heat resistance and specificity of prolyl endopeptidases for applications in the food industry (e.g., gluten degradation in brewing) and therapeutics. researchgate.net The ability to rapidly and reliably measure enzyme activity with a substrate like Z-Gly-Pro-pNA is essential for high-throughput screening of mutant libraries. researchgate.net This facilitates the development of novel biocatalysts for industrial and pharmaceutical purposes. acs.org

Advanced Spectroscopic and Biophysical Characterization in Research

Spectrophotometric Methods for Product Quantitation

Spectrophotometry is a cornerstone for quantifying the enzymatic cleavage of synthetic peptide substrates. The core principle involves a substrate designed with a chromogenic or fluorogenic leaving group. Enzymatic hydrolysis of the peptide bond releases this group, leading to a measurable change in absorbance or fluorescence, which is directly proportional to enzyme activity.

Colorimetric assays are widely used for their simplicity and accessibility. In this method, the peptide of interest is conjugated to a chromogenic reporter, such as p-nitroaniline (pNA). Substrates like Z-Gly-Pro-pNA are common in assays for post-proline cleaving enzymes (PPCEs). semanticscholar.org The enzymatic cleavage of the Pro-pNA bond releases the yellow-colored p-nitroaniline molecule. semanticscholar.org The concentration of the released pNA can be quantified by measuring the increase in absorbance at its maximum absorption wavelength, which is typically 405-410 nm. semanticscholar.orgresearchgate.net This method allows for the kinetic analysis of enzyme activity. researchgate.net The peptidase activity of enzymes like Dipeptidyl Peptidase 4 (DPP4) can be effectively measured using this type of chromogenic substrate. google.com

| Parameter | Description | Typical Value |

| Substrate Example | N-benzyloxycarbonyl-Glycyl-Prolyl-p-nitroanilide | Z-Gly-Pro-pNA medchemexpress.com |

| Reporter Group | p-nitroaniline (pNA) | Chromophore |

| Detection Principle | Measurement of released pNA | Absorbance increase |

| Wavelength (λmax) | Absorbance maximum of free pNA | 405-410 nm semanticscholar.orgresearchgate.net |

| Application | Kinetic assays of prolyl endopeptidases | Enzyme activity measurement researchgate.net |

Fluorometric assays offer significantly higher sensitivity compared to their colorimetric counterparts. dcu.ie These assays utilize substrates where the peptide is linked to a fluorophore that is quenched in the intact molecule. Enzymatic cleavage liberates the fluorophore, resulting in a substantial increase in fluorescence emission.

A frequently used fluorogenic substrate is Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC). glpbio.commedchemexpress.comaatbio.com Hydrolysis by a prolyl endopeptidase releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) group. glpbio.commedchemexpress.com The resulting fluorescence is measured at an excitation wavelength (λex) of approximately 380 nm and an emission wavelength (λem) of around 465 nm. glpbio.commedchemexpress.com Similarly, substrates ending in a naphthylamide (NA) or methoxy-naphthylamide (MβNA) group, such as Z-Gly-Pro-β-naphthylamide, also function as fluorogenic reporters upon cleavage. semanticscholar.orgmdpi.com For instance, the cleavage of Gly-Pro-4-Methoxy-Beta-Naphthylamide can be monitored fluorometrically with excitation at 360 nm and emission at 450 nm. mdpi.com

| Parameter | Description | Typical Value |

| Substrate Example | N-benzyloxycarbonyl-Glycyl-Prolyl-7-amido-4-methylcoumarin | Z-Gly-Pro-AMC glpbio.com |

| Reporter Group | 7-amido-4-methylcoumarin (AMC) | Fluorophore sigmaaldrich.com |

| Detection Principle | Measurement of released AMC | Fluorescence increase sigmaaldrich.com |

| Excitation λ (λex) | Wavelength to excite the fluorophore | ~380 nm glpbio.commedchemexpress.com |

| Emission λ (λem) | Wavelength of emitted fluorescence | ~465 nm glpbio.commedchemexpress.com |

| Application | Highly sensitive kinetic assays | Detection of low enzyme concentrations dcu.ie |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in both solid and solution states. It provides detailed information about atomic connectivity and spatial proximity.

Solid-state NMR (ssNMR) is uniquely suited for studying the structure of peptides in a solid, non-crystalline, or aggregated state, providing insights that are not accessible by X-ray crystallography or solution NMR. psu.edu This technique can determine the backbone torsion angles (φ and ψ) and intramolecular distances within a peptide. psu.edunih.gov

Studies on peptides containing the Gly-Pro motif, which is present in Z-Gly-Pro-β-naphthylamide, have revealed important conformational tendencies. For example, ssNMR analysis of the elastin-mimetic peptide (VPGVG)3 showed a bimodal structural distribution for the Pro-Gly segment, with a mix of compact β-turn structures and more extended conformations. nih.gov Similarly, analysis of a flagelliform silk-derived peptide, (GPGGA)6G, indicated that a statistical distribution of torsion angles, rather than a single fixed structure, best describes its conformation. nih.gov These findings underscore the utility of ssNMR in characterizing the conformational landscape of proline-containing peptides.

| Technique | Information Obtained | Example Finding for Gly-Pro Motifs |

| Rotational-Echo Double-Resonance (REDOR) | Measures specific internuclear distances (e.g., 13C-15N). | Coexistence of short (~4.3 Å) and long (~7 Å) intramolecular distances, indicating multiple conformations. nih.gov |

| Dipolar Correlation NMR | Measures torsion angles (φ, ψ) of the peptide backbone. | Pro-Gly sequences can adopt both type II β-turn and extended β-strand conformations. nih.gov |

| 2D Spin-Diffusion NMR | Provides information on local structure and proximity of labeled atoms. | The structure is best described by a statistical distribution of torsion angles rather than a single conformation. nih.gov |

Solution NMR is the primary method for determining the high-resolution three-dimensional structure and dynamics of peptides and proteins in a solution environment, which often mimics physiological conditions. uzh.ch The structural characterization of a synthesized peptide like Z-Gly-Pro-β-naphthylamide would begin with 1D ¹H and ¹³C NMR spectra to confirm its chemical identity and purity. nih.govacs.org

Subsequently, a suite of two-dimensional (2D) NMR experiments is employed for a detailed structural assignment. uzh.ch The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial, as it identifies protons that are close in space (typically <5 Å), providing the distance restraints necessary for calculating the 3D structure. uzh.ch Conformational analysis using these techniques has revealed that proline-containing sequences can adopt specific structures like polyproline II (PPII) helices, which are known for being exposed and flexible. caldic.com

| Experiment | Purpose | Information Yielded |

| 1D ¹H / ¹³C NMR | Purity and identity confirmation. | Provides a fingerprint of the molecule, showing all proton and carbon resonances. nih.gov |

| 2D COSY / TOCSY | Resonance assignment. | Identifies protons that are connected through chemical bonds within the same amino acid residue. uzh.ch |

| 2D NOESY / ROESY | 3D structure determination. | Identifies protons close in space, providing distance constraints between different residues. uzh.ch |

| Relaxation Studies | Analysis of molecular dynamics. | Measures the flexibility and motion of different parts of the peptide backbone and side chains. |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the precise determination of molecular weight and the structural elucidation of peptides through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), often using techniques like time-of-flight (TOF), can confirm the elemental composition of a synthesized peptide with high accuracy. nih.govacs.org

For structural analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated peptide molecule (the parent or precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). researchgate.net The resulting fragment ions are analyzed to reveal the amino acid sequence. The fragmentation of peptides typically occurs at the amide bonds, producing a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). researchgate.net The presence of a proline residue can significantly influence the fragmentation pattern, often leading to enhanced cleavage at the N-terminal side of the proline. researchgate.net Analysis of the fragmentation of Z-Gly-Pro-β-naphthylamide would allow for confirmation of its sequence and the identity of its N- and C-terminal modifications. dcu.ie

| Ion Type | Theoretical m/z | Fragment Structure |

| [M+H]⁺ | 449.22 | [Z-Gly-Pro-βNA + H]⁺ |

| b₁ | 208.09 | [Z-Gly]⁺ |

| b₂ | 305.14 | [Z-Gly-Pro]⁺ |

| y₁ | 267.12 | [Pro-βNA + H]⁺ |

| y₂ | 324.14 | [Gly-Pro-βNA + H]⁺ |

| Iminium Ion | 70.07 | Proline iminium ion |

Compound Reference Table

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is an important physicochemical property that describes the size and shape of an ion in the gas phase. It is determined using ion mobility-mass spectrometry (IM-MS), which separates ions based not only on their mass-to-charge ratio but also on their mobility through a buffer gas. rsc.org This technique provides an additional dimension of separation and characterization, aiding in the confident identification of molecules, especially in complex mixtures. rsc.org

In recent years, computational methods and machine learning algorithms have been developed to predict CCS values directly from a compound's 2D structure. bruker.commdpi.com These prediction tools are valuable when an experimental CCS value for a specific molecule is unavailable, as they can help rank and identify candidate structures from mass spectrometry data. bruker.com Tools like CCS-Predict Pro and other models based on machine learning or regression fitting against large, experimentally derived CCS compendiums have enhanced the ability to annotate unknown compounds in multi-omic studies. rsc.orgbruker.com

Other Biophysical Techniques for Binding and Interaction Studies

Z-Gly-pro-betainal is recognized primarily for its role as an inhibitor of certain serine proteases, particularly prolyl endopeptidase (also known as prolyl oligopeptidase, POP). nih.govpsu.edu A variety of biophysical techniques are employed to characterize the binding and interaction of this inhibitor with its target enzymes.

Enzyme Inhibition and Kinetic Assays: A fundamental method for studying the interaction of Z-Gly-pro-betainal is through enzyme kinetics. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency and mechanism. Researchers often use a chromogenic or fluorogenic substrate, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or Z-Gly-Pro-AMC, which releases a colored or fluorescent molecule upon cleavage by the enzyme. glpbio.comtribioscience.com The reduction in the rate of product formation in the presence of an inhibitor allows for the calculation of key inhibitory constants.

For instance, a related inhibitor, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, was found to inactivate bovine brain prolyl endopeptidase completely and irreversibly at low micromolar concentrations (0.3 µM). nih.gov Studies have shown that the presence of a substrate can protect the enzyme from inactivation, indicating that the inhibitor is active-site directed. nih.gov Another study examining the degradation of a p40-phox splice variant by cytosolic prolyl endopeptidase found that the degradation was completely inhibited by a Z-Gly-Pro inhibitor, confirming the specific interaction between the inhibitor and the enzyme. psu.edu

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the heat changes that occur upon molecular binding. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC has been successfully applied to study the kinetics of prolyl oligopeptidase inhibition by various compounds, demonstrating its utility in measuring both reversible covalent and non-covalent inhibitor interactions. researchgate.net

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information about how an inhibitor binds to its target protein. While specific crystallographic data for Z-Gly-pro-betainal was not found, studies on similar inhibitors like Z-Pro-prolinal have utilized X-ray crystallography to reveal the formation of a reversible covalent hemiacetal bond between the inhibitor and the catalytic serine residue (Ser554) in the active site of prolyl oligopeptidase. researchgate.net This provides critical insight into the mechanism of inhibition at an atomic level.

The table below summarizes key research findings related to the inhibition of prolyl endopeptidase by Z-Gly-Pro analogues.

| Inhibitor | Enzyme Source | Technique | Key Finding | Reference |

| N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone | Bovine Brain | Enzyme Inhibition Assay | Irreversible inactivation at 0.3 µM concentration. | nih.gov |

| Z-Gly-Pro | Human Myeloid Cells (Cytosol) | Western Blotting / Inhibition Assay | Complete inhibition of p40-phox variant degradation by prolyl endopeptidase. | psu.edu |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Simulation Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For Z-Gly-Pro-betana, which is a substrate for certain proteases, docking studies can elucidate how it fits into an enzyme's active site. chemrxiv.org These simulations are critical for understanding the molecular basis of substrate recognition and catalysis.

Docking studies, often followed by molecular dynamics (MD) simulations, provide insights into the stability of the ligand-enzyme complex and the specific interactions that hold them together. oup.com An MD simulation tracks the movements of atoms over time, offering a dynamic view of how the substrate and enzyme interact. bibliotekanauki.plresearchgate.net For instance, simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic forces between this compound and the amino acid residues in the enzyme's binding pocket. acs.org Studies on similar proline-containing peptides show that the proline residue often plays a crucial role in positioning the substrate correctly for cleavage. nih.govul.ie

Research on prolyl oligopeptidase (PREP), a likely target for Z-Gly-Pro substrates, has used these computational methods to investigate substrate binding dynamics. chemrxiv.org Such studies reveal that substrates may not have a single fixed binding pose but can move between different regions within the binding pocket, with only some of these positions being favorable for the chemical reaction. chemrxiv.org

Table 1: Representative Enzyme Targets and Key Interactions for Z-Gly-Pro Substrates

| Enzyme Target | Class | Key Active Site Interactions | Computational Approach |

|---|---|---|---|

| Prolyl Oligopeptidase (PREP) | Serine Protease | Hydrogen bonding with catalytic triad (B1167595) (Ser, His, Asp); Hydrophobic interactions in S1 pocket with Proline residue. acs.orgnih.gov | Molecular Docking, Molecular Dynamics (MD) Simulations. chemrxiv.org |

| Dipeptidyl Peptidase IV (DPP-IV) | Serine Protease | Interaction with catalytic triad; binding to secondary sites. frontiersin.orgoup.com | Molecular Docking, QSAR. frontiersin.org |

Conformational Analysis and Prediction of Peptide Structure

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. The Gly-Pro motif within this compound is known to induce specific structural features in peptides. Proline's rigid ring structure restricts the peptide backbone's flexibility, while glycine (B1666218), with its minimal side chain, allows for a high degree of rotational freedom. acs.org This combination often results in the formation of β-turns, a common type of non-regular secondary structure that causes a change in direction of the peptide chain. acs.orgtitech.ac.jp

Conformational analysis of this compound can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational methods. acs.orgacs.org Molecular dynamics simulations are particularly useful for exploring the conformational landscape of a peptide in different environments, such as in a vacuum or in an aqueous solution. acs.orgacs.org Studies on peptides containing the Pro-Gly sequence have shown that the surrounding solvent plays a critical role in stabilizing specific conformations, with an aqueous environment often promoting the formation of β-hairpin loops. acs.org The conformation can also change depending on the length of the peptide chain; for example, a Z-Gly-Pro dipeptide may favor an antiparallel β-sheet conformation, while a tripeptide like Z-Gly-Pro-Leu can adopt a 3(10)-helix-like structure. titech.ac.jp

Table 2: Common Conformational States of the Gly-Pro Motif

| Conformation Type | Description | Dihedral Angles (Φ, Ψ) | Stabilizing Factors |

|---|---|---|---|

| Type I β-turn | A tight turn of four amino acid residues. | Pro(i+1): ~-60°, -30°; Gly(i+2): ~-90°, 0° | Intramolecular hydrogen bond between the C=O of residue i and the N-H of residue i+3. |

| Type II β-turn | A common turn involving Pro at position i+1 and Gly at i+2. pku.edu.cn | Pro(i+1): ~-60°, 120°; Gly(i+2): ~80°, 0° | Intramolecular hydrogen bond, similar to Type I. |

| Polyproline II (PPII) Helix | An extended, left-handed helical structure. | ~-75°, +145° | Solvent interactions, lack of intramolecular hydrogen bonds. acs.org |

De Novo Design and Optimization of this compound Analogues

De novo design involves the creation of novel molecules from scratch, guided by computational principles. caver.czacs.org Starting with the this compound scaffold, computational methods can be used to design analogues with improved properties, such as higher binding affinity, greater specificity for a target enzyme, or enhanced stability. biorxiv.org This process often involves iterative cycles of designing a new molecule in silico, predicting its binding properties through docking, and then synthesizing and testing the most promising candidates. acs.orgnih.gov

For example, if the goal is to create a more potent inhibitor for a specific protease, one could systematically replace the beta-naphthylamide group or modify the glycine residue and use computational tools to predict how these changes affect binding. nih.gov Algorithms can explore vast chemical spaces to identify modifications that lead to better interactions with the enzyme's active site. nih.govplos.org Recently developed tools, such as diffusion-based generative models, can co-design both the sequence and the 3D structure of new peptide binders, sometimes incorporating features like disulfide bonds to stabilize the desired conformation. arxiv.org

Bioinformatics Approaches in Enzyme and Substrate Characterization

Bioinformatics provides a suite of tools and databases that are essential for characterizing the enzymes that interact with substrates like this compound and for understanding the context of these interactions. biosynsis.com Databases such as BRENDA, KEGG, and PubChem serve as vast repositories of information on enzymes, metabolic pathways, and chemical compounds. nih.gov

For a given enzyme target, bioinformatics tools can predict its function based on its amino acid sequence. nih.gov Sequence alignment tools like BLAST and CLUSTALW can identify homologous enzymes in other organisms, which can provide clues about function and evolution. genome.jp Furthermore, specialized software can predict an enzyme's substrate specificity by analyzing the amino acid sequence of its active site. oup.com This is particularly useful for identifying the likely biological targets of this compound or for predicting how mutations in an enzyme might affect its ability to cleave the substrate. oup.comresearchgate.net Integrating data from genomics, proteomics, and structural biology through bioinformatics platforms allows for a comprehensive understanding of an enzyme's role in cellular processes. biosynsis.comnih.gov

Table 3: Key Bioinformatics Resources for Enzyme/Substrate Characterization

| Resource Type | Example(s) | Application for this compound Research |

|---|---|---|

| Enzyme Databases | BRENDA, KEGG, EzCatDB nih.gov | Retrieve kinetic data, biological sources, and mechanistic information for proteases that cleave proline-containing substrates. |

| Sequence Databases | UniProt, GenBank | Find sequences of potential enzyme targets (e.g., prolyl oligopeptidase) from various species. |

| Sequence Analysis Tools | BLAST, CLUSTALW, MAFFT genome.jp | Identify homologous enzymes and conserved residues critical for substrate binding and catalysis. |

| Structural Databases | Protein Data Bank (PDB) | Obtain 3D structures of target enzymes for use in molecular docking and simulation studies. biorxiv.org |

| Substrate Prediction Tools | NRPSpredictor2 oup.com | Predict the substrate specificity of an enzyme based on its sequence, helping to confirm likely targets for this compound. |

Applications in Biochemical and Biomedical Research

Utilization in Proteomics Research and Peptide Sequencing

Proteomics, the large-scale study of proteins, relies heavily on the analysis of peptides, which are smaller fragments of proteins. researchgate.net In a typical proteomics experiment, proteins are digested into peptides, which are then analyzed using tandem mass spectrometry (MS/MS) to determine their amino acid sequence. epfl.ch This process, known as peptide sequencing, is crucial for identifying the proteins present in a biological sample. researchgate.netnih.gov

Synthetic peptides with defined sequences, such as derivatives of Z-Gly-Pro, serve as invaluable tools in this field. chemimpex.comchemimpex.com They are used as building blocks in the synthesis of more complex, biologically active peptides and can help in the development of new analytical methods. chemimpex.comchemimpex.com While not used for de novo sequencing of unknown proteins, these synthetic standards are critical for calibrating instruments, validating methodologies, and studying the activity of specific proteases within the complex mixture of a proteome.

Development of Biochemical Assays for Enzyme Activity and Screening

Biochemical assays are essential for measuring the biological function of an analyte, such as the catalytic activity of an enzyme. abyntek.com Peptides like Z-Gly-Pro are frequently modified to create substrates for such assays. chemimpex.comchemimpex.com Specifically, derivatives of Z-Gly-Pro are well-known substrates for prolyl endopeptidase and other proline-specific proteases. caymanchem.comgoogle.com

The design of these substrates often involves attaching a chromogenic or fluorogenic reporter group to the C-terminus of the peptide. For instance, Z-Gly-Pro-pNA contains a p-nitroanilide (pNA) group. caymanchem.com When an active enzyme cleaves the peptide bond between proline and pNA, the free pNA is released, which can be quantified by its colorimetric absorbance at 405 nm. caymanchem.com Similarly, Z-Gly-Pro-AMC uses the fluorophore 7-amido-4-methylcoumarin (AMC), which, upon cleavage, generates a highly fluorescent signal. medchemexpress.com This allows for real-time monitoring of enzymatic activity with high sensitivity. chemimpex.com The stability and specificity of these compounds make them preferred choices for investigating enzyme kinetics and inhibition mechanisms. chemimpex.com

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of thousands to millions of chemical compounds against a specific biological target. bmglabtech.comnih.gov The goal of HTS is to identify "hits" or "leads"—compounds that modulate the target's activity in a desired manner. bmglabtech.com This process leverages robotics, liquid handling devices, and sensitive detectors to rapidly screen large compound libraries in a cost-effective way. bmglabtech.comnih.gov

Substrates like Z-Gly-Pro-pNA and Z-Gly-Pro-AMC are exceptionally well-suited for HTS applications aimed at finding enzyme inhibitors. chemimpex.com Their use in colorimetric or fluorescence-based assays provides a robust and easily automated signal, making them ideal for screening large numbers of potential drug candidates efficiently. chemimpex.comnih.gov The ability to miniaturize these assays into 1536-well plate formats further enhances throughput and reduces costs. bmglabtech.com

| Assay Type | Substrate Example | Detection Method | Application | Reference |

|---|---|---|---|---|

| Colorimetric Protease Assay | Z-Gly-Pro-pNA | Spectrophotometry (Absorbance) | Screening for inhibitors of prolyl endopeptidase by measuring the release of p-nitroanilide. | caymanchem.com |

| Fluorogenic Protease Assay | Z-Gly-Pro-AMC | Fluorometry (Fluorescence) | High-sensitivity screening for protease inhibitors by detecting the release of fluorescent AMC. | medchemexpress.com |

| Coupled Enzyme Assay | Generic Kinase Substrates | Luminescence | Screening for kinase inhibitors by measuring ATP depletion via a luciferase-coupled reaction. | nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Custom FRET Peptides | FRET Signal | Used to identify compounds that inhibit protease activity by preventing the cleavage of a FRET-labeled peptide substrate. | nih.gov |

The development of assays to detect specific enzymes in complex biological samples like plasma or tissue extracts is crucial for diagnostics and research. chemimpex.comchemimpex.com Z-Gly-Pro based substrates are particularly useful for creating specific tests for proline-cleaving enzymes. caymanchem.comgoogle.com For example, Z-Gly-Pro-pNA is a recognized colorimetric substrate for prolyl endopeptidase (PREP), and assays using this compound can measure PREP activity directly from samples like purified human brain extracts. caymanchem.com

Similarly, fluorogenic substrates such as Z-Gly-Pro-AMC can be used to develop highly sensitive assays for detecting enzyme activity. medchemexpress.com A protocol for using Z-Gly-Pro-AMC involves incubating the substrate with a plasma sample; the hydrolysis of the substrate by enzymes like prolyl endopeptidase generates a fluorescent signal that can be precisely measured. medchemexpress.com The specificity of these assays can be further enhanced by using known inhibitors to distinguish the activity of the target enzyme from other proteases that might be present in the sample. medchemexpress.com

Applications in Drug Development and Design of Novel Therapeutics

The Z-Gly-Pro scaffold and its derivatives are valuable not only as assay reagents but also in the broader process of drug development. chemimpex.com They are employed in the design and optimization of drug candidates, particularly for peptide-based drugs targeting specific biological pathways. chemimpex.comchemimpex.com Understanding the interactions between these peptide-based compounds and their target enzymes is critical for developing more effective treatments. chemimpex.com

In drug discovery, a "lead compound" is a chemical compound that has promising therapeutic activity but may require further modification to improve its efficacy, selectivity, and pharmacokinetic properties. bmglabtech.comnumberanalytics.com The process of refining this initial molecule is known as lead optimization. numberanalytics.com

The Z-Gly-Pro structure can serve as a lead or a foundational template for designing potent and specific enzyme inhibitors. chemimpex.com Researchers can systematically modify this basic dipeptide structure to enhance its binding affinity and stability. researchgate.net For example, based on the Z-Gly-Pro substrate, the irreversible inhibitor N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2) was synthesized. This compound was found to be a highly specific and potent inhibitor of post-proline cleaving enzyme, demonstrating how a substrate scaffold can be evolved into a targeted therapeutic candidate. nih.gov

| Compound | Modification from Z-Gly-Pro | Intended Function | Reference |

|---|---|---|---|

| Z-Gly-Pro-pNA | Addition of p-nitroanilide (pNA) group | Chromogenic substrate for enzyme assays | caymanchem.com |

| Z-Gly-Pro-AMC | Addition of 7-amido-4-methylcoumarin (AMC) group | Fluorogenic substrate for high-sensitivity assays | medchemexpress.com |

| Z-Gly-Pro-CHN2 | Replacement of C-terminal group with a diazomethyl ketone | Irreversible, active-site-directed enzyme inhibitor | nih.gov |

| Z-Gly-Pro-Arg-pNA | Insertion of Arginine (Arg) | Substrate for different proteases (e.g., thrombin-like enzymes) | chemimpex.com |

Research into Peptide Mimetics and Bioactive Analogues

Peptide mimetics, or peptidomimetics, are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. core.ac.uk Research in this area often involves replacing standard amino acids with non-canonical or modified versions. nih.gov

The Gly-Pro sequence is a common motif in bioactive peptides and is known to induce specific secondary structures, such as β-turns. rsc.org Incorporating this sequence or its analogues into larger peptides can influence their conformation and biological activity. chemimpex.comrsc.org For instance, studies on analogues of the vasodilator peptide hormone bradykinin (B550075) showed that strategic replacements could significantly alter potency. core.ac.uk L-Pro-containing peptides like Gly-Pro-Glu have been shown to have neuroprotective effects. frontiersin.org By using the Z-Gly-Pro structure as a synthetic base, researchers can create a variety of analogues to explore structure-activity relationships, leading to the design of novel peptide mimetics with potential therapeutic applications. chemimpex.com

No research findings are currently available on the specific role of the chemical compound "Z-Gly-pro-betana" in enzyme immobilization studies.

Extensive searches of scientific literature and biochemical research databases did not yield any information regarding the use of "this compound" for the purpose of enzyme immobilization. While research exists on related compounds and concepts, there is no direct or indirect evidence to suggest that "this compound" has been investigated or utilized in this specific application.

For context, related areas of research include:

Enzyme Substrates: The similar peptide structures, Z-Gly-Pro-pNA and Z-Gly-Pro-AMC, are well-documented as chromogenic and fluorogenic substrates, respectively. chemimpex.comontosight.aiaatbio.com These are used to measure the activity of specific proteases by detecting the product released after enzymatic cleavage, rather than being a component of the immobilization support. chemimpex.comontosight.aiaatbio.comresearchgate.net

Betaine (B1666868) as a Stabilizer: Betaine (trimethylglycine) is known for its role as an osmoprotectant, helping to stabilize proteins and enzymes in solution against environmental stresses like extreme temperature or salinity. mdpi.commedicinacomplementar.com.brnih.gov Studies have shown that the presence of betaine in a solution can enhance enzyme stability and activity. nih.gov However, this pertains to its function as a soluble additive, not as a solid support for immobilization.

Enzyme Immobilization Techniques: The field of enzyme immobilization is broad, employing various physical and chemical methods to attach enzymes to solid supports, thereby enhancing their stability and reusability. mdpi.comresearchgate.net These methods involve a wide range of materials and chemical linkers, but "this compound" is not mentioned among them in the available literature.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Probes and Substrates

The core value of Z-Gly-Pro-βNA lies in its role as a substrate that can be modified to create more advanced research tools. It is a foundational structure for developing next-generation probes and substrates with enhanced sensitivity, specificity, and detection capabilities for studying proteolytic enzymes. chemimpex.combiosynth.com

Future development is focused on creating derivatives that offer superior performance in complex biological samples. This involves modifying the peptide sequence to fine-tune enzyme specificity or replacing the β-naphthylamide (βNA) group with other reporter molecules. These modifications yield chromogenic or fluorogenic substrates that produce a clear optical signal upon enzymatic cleavage. medchemexpress.commedchemexpress.comglpbio.com For instance, Z-Gly-Pro-AMC, a fluorogenic substrate, is hydrolyzed by prolyl endopeptidase to release the highly fluorescent compound 7-amido-4-methylcoumarin. medchemexpress.comavantorsciences.com Similarly, Z-Gly-Pro-pNA acts as a chromogenic substrate for dipeptidyl peptidase IV (DPP IV). glpbio.com

The goal is to build a diverse toolbox of substrates that allows researchers to precisely measure the activity of specific enzymes in real-time, even at low concentrations.

| Substrate Derivative | Reporter Group | Detection Type | Primary Target Enzyme(s) |

| Z-Gly-Pro-pNA | p-Nitroanilide (pNA) | Chromogenic | Dipeptidyl peptidase IV (DPP IV), Prolyl endopeptidase glpbio.comvwr.combachem.com |

| Z-Gly-Pro-AMC | 7-amido-4-methylcoumarin (AMC) | Fluorogenic | Prolyl endopeptidase medchemexpress.comavantorsciences.com |

| Z-Gly-Pro-Arg-4MβNA | 4-methoxy-2-naphthylamine (B556539) (4MβNA) | Fluorogenic | Thrombin medchemexpress.com |

| Z-Gly-Gly-Arg-βNA | β-naphthylamine (βNA) | Chromogenic | Trypsin, Enteropeptidase, 20S Proteasome avantorsciences.com |

Integration with Advanced Analytical Platforms (e.g., Biosensors)

The integration of Z-Gly-Pro-βNA and its derivatives with advanced analytical platforms like biosensors represents a significant leap forward in diagnostic and research applications. A biosensor typically combines a biological recognition element, such as an enzyme or antibody, with a transducer that converts the biological interaction into a measurable signal. acs.org

In this context, Z-Gly-Pro-βNA can be immobilized onto a biosensor's surface. acs.org When a sample containing the target protease is introduced, the enzyme cleaves the substrate. This cleavage event can be detected in several ways:

Optical Biosensors : Fluorogenic derivatives like Z-Gly-Pro-AMC can be used where the release of the fluorescent group is measured by an optical detector. medchemexpress.comacs.org

Electrochemical Biosensors : The cleavage product could be electrochemically active, allowing for detection via changes in current or potential.

Exploration of Novel Biological Targets and Therapeutic Modalities

While Z-Gly-Pro-βNA is a research tool and not a therapeutic agent itself, it is instrumental in the discovery and development of new drugs. chemimpex.com Its use as a substrate in high-throughput screening assays allows researchers to efficiently test large libraries of compounds for their ability to inhibit specific proteases. chemimpex.com

Novel Biological Targets: The enzymes that cleave Z-Gly-Pro-βNA, such as DPP IV and prolyl endopeptidase, are themselves therapeutic targets for various diseases. chemimpex.comglpbio.com The application of this substrate and its derivatives helps in identifying and characterizing the activity of these enzymes in disease states, potentially uncovering new biological targets. For example, its ability to modulate biological pathways is being explored in the context of targeted cancer therapies. chemimpex.com By blocking specific cell signaling pathways or receptors, it may be possible to inhibit cancer progression and metastasis. nih.gov

Novel Therapeutic Modalities: The insights gained from using Z-Gly-Pro-βNA contribute to the development of innovative therapeutic strategies. nih.gov These include:

Small-Molecule Inhibitors : Screening assays using Z-Gly-Pro-βNA can identify potent and selective small-molecule inhibitors of target proteases. glpbio.comnih.gov

Peptide-Based Drugs : The Z-Gly-Pro sequence itself can serve as a foundational building block for synthesizing more complex, biologically active peptides designed to interact with specific cellular targets. chemimpex.combiosynth.com

Targeted Drug Delivery : Knowledge of protease activity in specific tissues, such as tumors, can be exploited for targeted drug delivery. nih.gov A therapeutic agent could be linked to a peptide sequence recognized by a tumor-specific protease, ensuring the drug is only activated at the desired site.

| Target Enzyme | Associated Disease Area/Process | Therapeutic Potential of Inhibition |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes, Rheumatoid Arthritis glpbio.com | Glucose regulation, anti-inflammatory effects |

| Prolyl Endopeptidase (PREP) | Neurological disorders, Inflammation | Neuroprotective and anti-inflammatory agents |

| Thrombin | Thrombosis, Nervous system signaling medchemexpress.com | Anticoagulants, modulation of neural activity |

| Trypsin | Pancreatitis, Proteasome activity avantorsciences.com | Anti-inflammatory, anti-cancer (via proteasome inhibition) |